![molecular formula C8H15ClN2 B1448410 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride CAS No. 1374658-07-7](/img/structure/B1448410.png)
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Overview
Description
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its high purity, typically not less than 98% .
Preparation Methods
The synthesis of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpiperidine with a cyanating agent under controlled conditions to form the carbonitrile group . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Piperidine derivatives, including 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride, are significant in drug discovery due to their structural versatility. They serve as building blocks for synthesizing pharmacologically active compounds.
- Pharmacological Properties : Research indicates that piperidine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The compound is being studied for its interactions with various biological targets, including enzymes and receptors involved in neurological disorders .
Neurodegenerative Disease Research
Recent studies have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compound may act as an inhibitor of enzymes like BACE1 (Beta-site APP Cleaving Enzyme 1), which is crucial in the development of amyloid plaques associated with Alzheimer's pathology .
- Case Study : In a study involving novel piperidine derivatives, compounds similar to this compound were shown to inhibit BACE1 activity effectively, suggesting potential therapeutic applications in cognitive disorders .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution and functionalization reactions.
- Applications in Synthesis : It can be used to produce complex organic molecules that are essential in pharmaceuticals and agrochemicals. The ability to modify the piperidine ring opens avenues for creating targeted therapies with improved efficacy and reduced side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride can be compared with other similar compounds such as:
2,2-Dimethylpiperidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
3-Cyanopiperidine: Similar structure but without the dimethyl substitution, leading to different chemical properties and reactivity.
2,2-Dimethylpiperidine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, resulting in different biological activity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry .
Biological Activity
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in various therapeutic areas, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄ClN₂
- Molecular Weight : 176.68 g/mol
- CAS Number : 1374658-07-7
The presence of the carbonitrile group in its structure enhances its reactivity and potential interactions with biological targets compared to other piperidine derivatives.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate metabolic pathways.
- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that are crucial for cellular functions.
- Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines, suggesting its role as an anticancer agent.
1. Cancer Therapy
Recent studies have highlighted the compound's potential in cancer treatment. For instance:
- A study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
2. Neurodegenerative Diseases
The compound's ability to modulate neurotransmitter activity positions it as a candidate for treating neurodegenerative disorders like Alzheimer's disease:
- Research has shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, which is critical for cognitive function .
3. Pain Management
Studies indicate that this compound may reduce nociceptive signaling in animal models, suggesting potential analgesic properties.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2,2-Dimethylpiperidine | Lacks carbonitrile group | Less reactive; limited enzyme inhibition |
3-Cyanopiperidine | Similar structure without dimethyl substitution | Different reactivity; potential anticancer properties |
2,2-Dimethylpiperidine-3-carboxamide | Contains carboxamide instead of carbonitrile | Different biological activity; potential anti-inflammatory effects |
Case Studies and Research Findings
Several key studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Neuroscience Letters showed enhanced synaptic plasticity in rat hippocampal slices, indicating a role in learning and memory processes.
- Anticancer Properties : Research conducted on various cancer cell lines indicated that the compound inhibited proliferation significantly compared to controls .
- Analgesic Effects : An investigation into pain pathways revealed that the compound reduced nociceptive signaling in animal models, indicating its potential use as an analgesic agent .
Properties
IUPAC Name |
2,2-dimethylpiperidine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPBFIXSSHPYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCN1)C#N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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